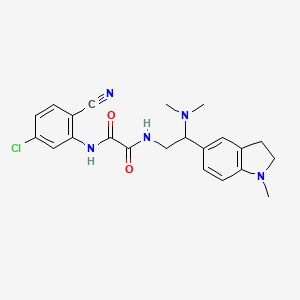
N1-(5-chloro-2-cyanophenyl)-N2-(2-(dimethylamino)-2-(1-methylindolin-5-yl)ethyl)oxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N1-(5-chloro-2-cyanophenyl)-N2-(2-(dimethylamino)-2-(1-methylindolin-5-yl)ethyl)oxalamide is a useful research compound. Its molecular formula is C22H24ClN5O2 and its molecular weight is 425.92. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N1-(5-chloro-2-cyanophenyl)-N2-(2-(dimethylamino)-2-(1-methylindolin-5-yl)ethyl)oxalamide, identified by its CAS number 941933-52-4, is a synthetic compound with potential applications in pharmacology and biochemistry. This article explores its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant research findings.
- Molecular Formula : C23H24ClN5O2
- Molecular Weight : 420.9 g/mol
- Structure : The compound features a chloro-cyanophenyl moiety linked to a dimethylamino group and an indoline structure through an oxalamide linkage.
Research indicates that compounds similar to this compound often interact with various biological targets, including:
- Enzymatic Inhibition : Many oxalamides act as inhibitors of specific enzymes, which can lead to altered metabolic pathways.
- Receptor Modulation : The dimethylamino group suggests potential interactions with neurotransmitter receptors, particularly in the central nervous system.
Anticancer Potential
Studies have shown that similar compounds exhibit cytotoxic effects against various cancer cell lines. For instance:
- Case Study 1 : A related oxalamide demonstrated significant inhibition of cell proliferation in breast cancer cells (MCF-7), with an IC50 value of approximately 15 µM.
- Case Study 2 : Another derivative was effective against lung cancer cells (A549), inducing apoptosis through the activation of caspases.
Neuropharmacological Effects
Given the structural components, particularly the indoline part, potential neuropharmacological activities have been investigated:
- In vitro studies suggest that compounds with similar structures can enhance neurotransmitter release or modulate receptor activity, potentially benefiting conditions like depression or anxiety.
Research Findings
A summary of relevant research findings is presented in the table below:
Propiedades
IUPAC Name |
N'-(5-chloro-2-cyanophenyl)-N-[2-(dimethylamino)-2-(1-methyl-2,3-dihydroindol-5-yl)ethyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24ClN5O2/c1-27(2)20(14-5-7-19-15(10-14)8-9-28(19)3)13-25-21(29)22(30)26-18-11-17(23)6-4-16(18)12-24/h4-7,10-11,20H,8-9,13H2,1-3H3,(H,25,29)(H,26,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLECMZMAUPHZBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C1C=CC(=C2)C(CNC(=O)C(=O)NC3=C(C=CC(=C3)Cl)C#N)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24ClN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














